![molecular formula C19H28OS B14495041 2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol CAS No. 63048-74-8](/img/structure/B14495041.png)
2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol is a complex organic compound characterized by its unique structure, which includes a cycloheptane ring substituted with a phenylsulfanyl group and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol typically involves multiple steps, starting with the preparation of the cycloheptane ring. The introduction of the phenylsulfanyl and cyclopropyl groups requires specific reagents and conditions to ensure selective substitution at the desired positions. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) or organometallic compounds can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may play a role in binding to these targets, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. Pathways involved in its action may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptanol: Similar in structure but lacks the phenylsulfanyl and cyclopropyl groups.
Phenylsulfanylcyclopropane: Contains the phenylsulfanyl and cyclopropyl groups but lacks the cycloheptane ring.
Trimethylcycloheptanol: Similar in structure but lacks the phenylsulfanyl group.
Uniqueness
2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol is unique due to the combination of its cycloheptane ring, phenylsulfanyl group, and cyclopropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
63048-74-8 |
|---|---|
Formule moléculaire |
C19H28OS |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
2,6,6-trimethyl-1-(1-phenylsulfanylcyclopropyl)cycloheptan-1-ol |
InChI |
InChI=1S/C19H28OS/c1-15-8-7-11-17(2,3)14-19(15,20)18(12-13-18)21-16-9-5-4-6-10-16/h4-6,9-10,15,20H,7-8,11-14H2,1-3H3 |
Clé InChI |
NLCDHBHWISHBIW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(CC1(C2(CC2)SC3=CC=CC=C3)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
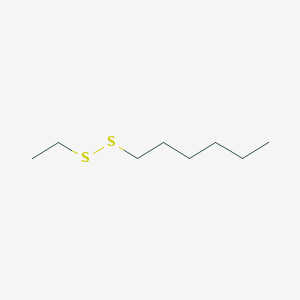
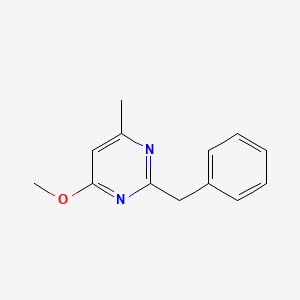
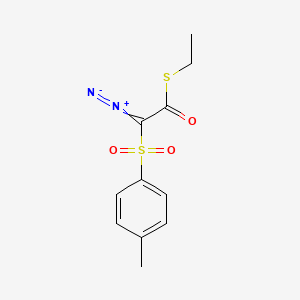
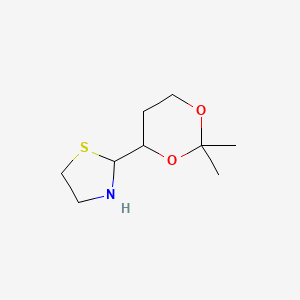
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)

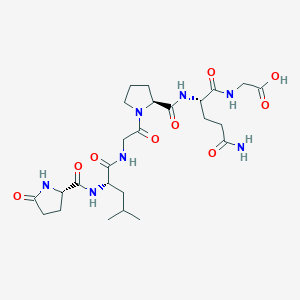

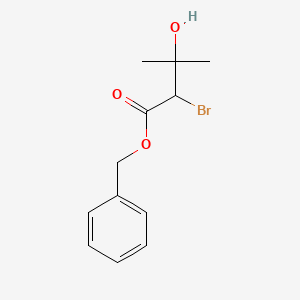

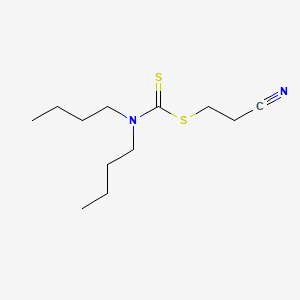
![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
